
4-クロロ-5-シクロプロピル-1H-ピラゾール
概要
説明
4-chloro-5-cyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1248516-15-5 . It has a molecular weight of 142.59 and its IUPAC name is 4-chloro-5-cyclopropyl-1H-pyrazole . The compound is typically stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of pyrazoles, including 4-chloro-5-cyclopropyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the use of heterocyclic systems and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 4-chloro-5-cyclopropyl-1H-pyrazole is represented by the InChI Code: 1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) . This indicates that the compound consists of a pyrazole ring substituted with a chlorine atom and a cyclopropyl group.Physical And Chemical Properties Analysis
4-chloro-5-cyclopropyl-1H-pyrazole is an oil at room temperature . It has a molecular weight of 142.59 .科学的研究の応用
製薬研究
4-クロロ-5-シクロプロピル-1H-ピラゾールを含むピラゾール誘導体は、幅広い生物活性を持つことが知られています。 それらは、抗炎症、鎮痛、解熱、抗菌、抗癌剤などの潜在的な治療用途のためにしばしば検討されています .
農業化学
農業では、4-クロロ-5-シクロプロピル-1H-ピラゾールのような化合物は、その生物活性により、除草剤、殺虫剤、殺菌剤の合成に使用される可能性があります .
有機合成
この化合物は、有機合成における構成ブロックとして機能し、化学のさまざまな分野で潜在的な用途を持つさまざまな複雑な分子の前駆体として役立ちます .
結晶学
Safety and Hazards
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the target, thereby affecting its function.
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
4-chloro-5-cyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation. Additionally, 4-chloro-5-cyclopropyl-1H-pyrazole has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 4-chloro-5-cyclopropyl-1H-pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 4-chloro-5-cyclopropyl-1H-pyrazole affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4-chloro-5-cyclopropyl-1H-pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, the compound can interact with DNA and RNA, potentially affecting their stability and function . These interactions may result in changes in gene expression and protein synthesis, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-5-cyclopropyl-1H-pyrazole have been studied over various time periods. The compound is relatively stable under ambient conditions, but its activity can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that prolonged exposure to 4-chloro-5-cyclopropyl-1H-pyrazole can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of 4-chloro-5-cyclopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing toxicity .
Metabolic Pathways
4-chloro-5-cyclopropyl-1H-pyrazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4-chloro-5-cyclopropyl-1H-pyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential . For example, its preferential accumulation in tumor tissues can enhance its anticancer effects while minimizing systemic toxicity .
Subcellular Localization
The subcellular localization of 4-chloro-5-cyclopropyl-1H-pyrazole is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can affect protein synthesis and other cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
特性
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQAWEVXDQXJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



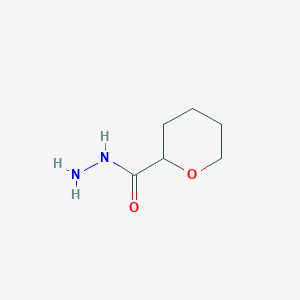
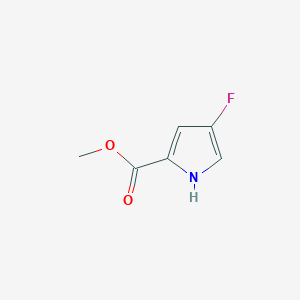


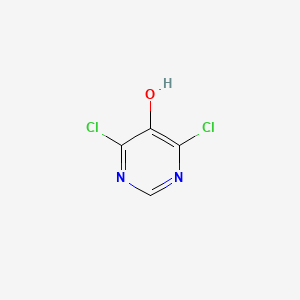

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
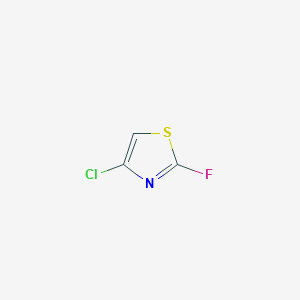
![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
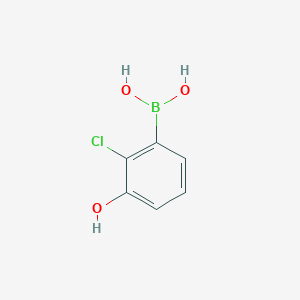
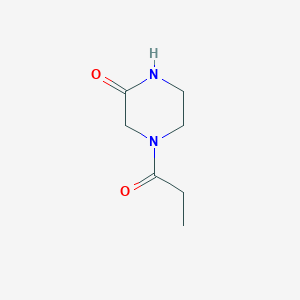
![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)